

# 1-Boc-3-Hydroxymethyl-5-methylindole chemical properties

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## Compound of Interest

Compound Name: 1-Boc-3-Hydroxymethyl-5-methylindole

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An In-Depth Technical Guide to **1-Boc-3-Hydroxymethyl-5-methylindole**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**1-Boc-3-hydroxymethyl-5-methylindole** is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a derivative of the indole scaffold, which is a core component in numerous biologically active molecules, this compound serves as a critical building block in synthetic organic chemistry. Its unique arrangement of a protected nitrogen, a reactive primary alcohol at the C3 position, and a methyl group on the benzene ring makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, a predicted spectroscopic profile, detailed synthetic and purification protocols, and a discussion of its reactivity. Particular emphasis is placed on its application as a building block for advanced molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), for the drug development professional.<sup>[1]</sup>

## Physicochemical and Structural Properties

**1-Boc-3-hydroxymethyl-5-methylindole** is a synthetic organic compound valued for its utility as a building block. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and modulates the reactivity of the indole ring, while the hydroxymethyl group at the C3 position offers a prime site for further chemical modification.

## Data Presentation: Core Chemical Properties

Property	Value	Source
CAS Number	914349-03-4	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	261.32 g/mol	[1][2]
Appearance	White to off-white solid	(Predicted based on similar structures)
Purity	Typically ≥95-97%	[1][2]
Solubility	Soluble in common organic solvents (DCM, THF, EtOAc, MeOH); Insoluble in water.	(Predicted)
InChI Key	NFRWGWHICKSQAZ-UHFFFAOYSA-N	[2]

## Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, a robust spectroscopic profile can be predicted based on the known effects of its constituent functional groups and data from analogous structures.[3][4]

### Predicted <sup>1</sup>H NMR Spectrum (400 MHz, CDCl<sub>3</sub>)

- δ 8.00-7.90 (s, 1H): Aromatic proton at C4 of the indole ring. Its downfield shift is influenced by the adjacent Boc-protected nitrogen.
- δ 7.45 (s, 1H): Aromatic proton at C2 of the indole ring.
- δ 7.30 (d, J=8.4 Hz, 1H): Aromatic proton at C7 of the indole ring.
- δ 7.10 (dd, J=8.4, 1.8 Hz, 1H): Aromatic proton at C6 of the indole ring.

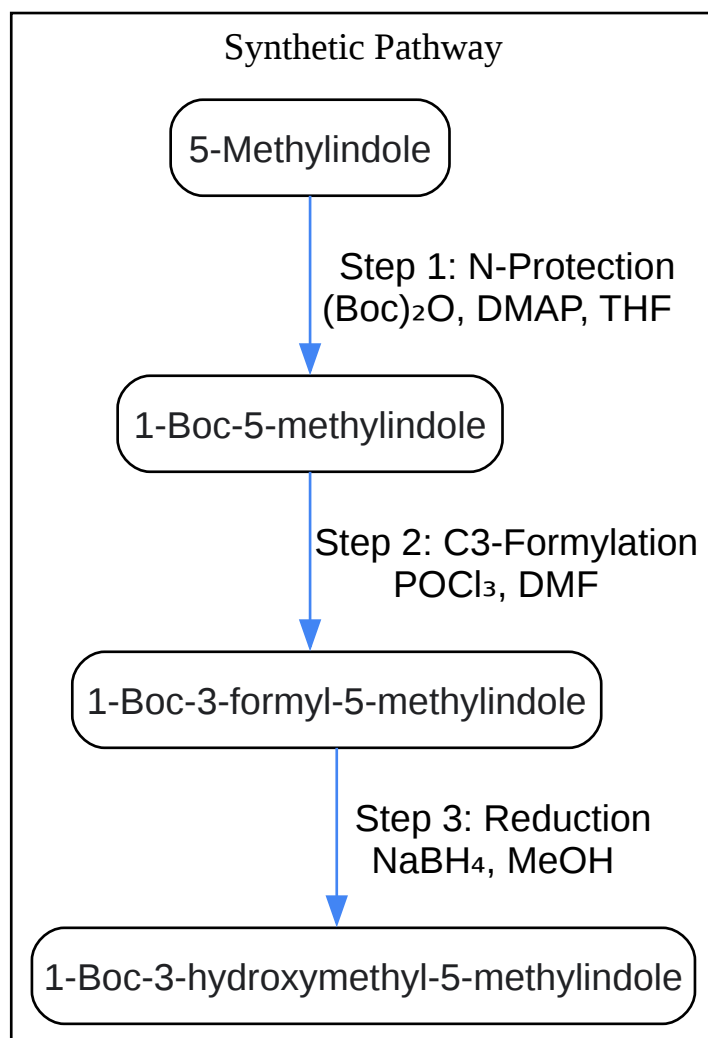
- $\delta$  4.80 (s, 2H): Methylene protons of the hydroxymethyl group ( $-\text{CH}_2\text{OH}$ ) at C3. The singlet nature arises from the lack of adjacent protons to couple with.
- $\delta$  2.45 (s, 3H): Protons of the methyl group ( $-\text{CH}_3$ ) at C5.
- $\delta$  1.65 (s, 9H): Protons of the tert-butyl group of the Boc protector. This characteristic singlet integrates to 9 protons.
- $\delta$  1.5-2.0 (br s, 1H): Proton of the hydroxyl group ( $-\text{OH}$ ). This peak is often broad and its chemical shift can vary with concentration and sample purity.

## Predicted $^{13}\text{C}$ NMR Spectrum (101 MHz, $\text{CDCl}_3$ )

- $\delta$  150.0: Carbonyl carbon of the Boc group.
- $\delta$  136.0, 132.0, 130.0, 125.0, 124.0, 115.0: Aromatic carbons of the indole core.
- $\delta$  120.0: Quaternary carbon at C3a.
- $\delta$  115.0: Quaternary carbon at C7a.
- $\delta$  84.0: Quaternary carbon of the tert-butyl group ( $-\text{C}(\text{CH}_3)_3$ ).
- $\delta$  58.0: Methylene carbon of the hydroxymethyl group ( $-\text{CH}_2\text{OH}$ ).
- $\delta$  28.5: Methyl carbons of the tert-butyl group ( $-\text{C}(\text{CH}_3)_3$ ).
- $\delta$  21.5: Methyl carbon at C5.

## Synthesis and Purification Workflow

A logical and efficient synthesis of **1-Boc-3-hydroxymethyl-5-methylindole** proceeds via a three-step sequence starting from commercially available 5-methylindole. This pathway involves protection of the indole nitrogen, introduction of a functional group at the C3 position, and subsequent reduction.



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